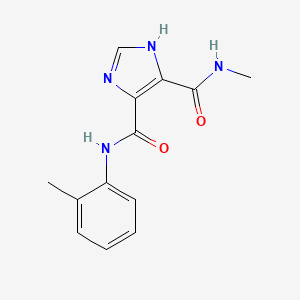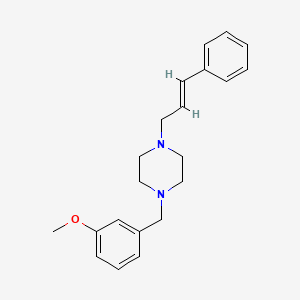![molecular formula C19H19Cl2N3O2S B5884953 N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5884953.png)
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2,4,6-trimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2,4,6-trimethylbenzenesulfonamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. This compound has been widely used in scientific research to study the physiological and biochemical effects of adenosine A1 receptor signaling.
作用机制
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2,4,6-trimethylbenzenesulfonamide acts as a selective antagonist of the adenosine A1 receptor. Adenosine A1 receptors are G protein-coupled receptors that are coupled to inhibitory G proteins. Activation of adenosine A1 receptors leads to the inhibition of adenylate cyclase and the decrease in intracellular cAMP levels. This compound binds to the adenosine A1 receptor and prevents the binding of adenosine, thus blocking the downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In the brain, this compound has been shown to increase wakefulness and reduce sleep. This compound has also been shown to reduce pain perception by blocking the antinociceptive effects of adenosine. In the cardiovascular system, this compound has been shown to increase heart rate and blood pressure by blocking the vasodilatory effects of adenosine.
实验室实验的优点和局限性
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2,4,6-trimethylbenzenesulfonamide has several advantages for lab experiments. It is a well-established and highly selective antagonist of the adenosine A1 receptor. This compound has been extensively studied in various animal models and has been shown to have reproducible effects. However, this compound also has some limitations. It has a short half-life and requires multiple injections to maintain its effects. This compound can also have off-target effects, particularly at high concentrations.
未来方向
There are several future directions for research on N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2,4,6-trimethylbenzenesulfonamide. One area of research is the role of adenosine A1 receptors in the regulation of inflammation. Adenosine A1 receptors have been shown to have anti-inflammatory effects, and this compound could be used to study the role of adenosine A1 receptors in various inflammatory conditions. Another area of research is the development of more selective adenosine A1 receptor antagonists. This compound is highly selective, but it can have off-target effects at high concentrations. Developing more selective antagonists could help to reduce these off-target effects and improve the specificity of adenosine A1 receptor signaling.
合成方法
The synthesis of N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2,4,6-trimethylbenzenesulfonamide involves several steps. The first step is the synthesis of 2,4-dichlorobenzylamine, which is then reacted with 1H-pyrazol-4-carboxylic acid to form 1-(2,4-dichlorobenzyl)-1H-pyrazol-4-ylamine. This intermediate is then reacted with 2,4,6-trimethylbenzenesulfonyl chloride to form the final product, this compound. The synthesis method of this compound has been well-established and can be easily reproduced in a laboratory setting.
科学研究应用
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2,4,6-trimethylbenzenesulfonamide has been widely used in scientific research to study the physiological and biochemical effects of adenosine A1 receptor signaling. Adenosine is a purine nucleoside that acts as a signaling molecule in various physiological processes. Adenosine A1 receptors are widely distributed in the brain and play a crucial role in regulating neuronal activity. This compound has been used to study the role of adenosine A1 receptors in various physiological processes, including sleep regulation, pain perception, and cardiovascular function.
属性
IUPAC Name |
N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3O2S/c1-12-6-13(2)19(14(3)7-12)27(25,26)23-17-9-22-24(11-17)10-15-4-5-16(20)8-18(15)21/h4-9,11,23H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPYBFPUYNCYPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CN(N=C2)CC3=C(C=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine](/img/structure/B5884887.png)
![5-{[(4-fluorophenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5884888.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3,4-dimethoxybenzamide](/img/structure/B5884898.png)
![4-methoxy-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5884917.png)
![N'-[(3,5-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5884922.png)

![2-[5-(anilinosulfonyl)-4-chloro-2-methylphenoxy]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5884930.png)

![2-[(diphenylmethyl)thio]pyrimidine](/img/structure/B5884937.png)
![N-(4-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5884950.png)


![1-{4-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]phenyl}ethanone](/img/structure/B5884978.png)